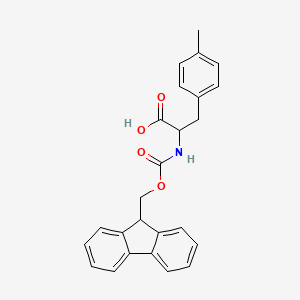

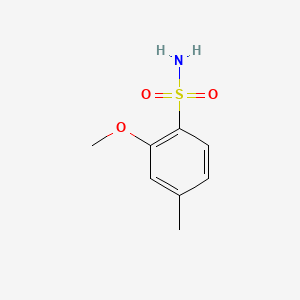

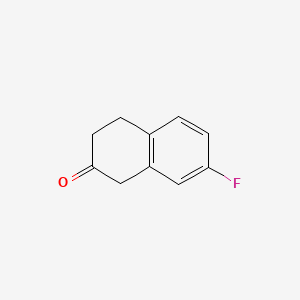

![molecular formula C14H18N4O4 B1366313 1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 27653-68-5](/img/structure/B1366313.png)

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine, also known as 1H-Imidazole-5-methanol (1H-Im-5-M), is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. 1H-Im-5-M is a heterocyclic compound that exists in two different tautomeric forms, the imidazole and the iminol. It is a colorless, hygroscopic solid with a melting point of 138-140 °C and a boiling point of 250-252 °C. 1H-Im-5-M is soluble in many organic solvents, such as methanol, ethanol, and acetone, and it is also soluble in water.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

The TMP group has shown remarkable anti-cancer effects. It effectively inhibits various targets such as tubulin, heat shock protein 90 (Hsp90), and histone lysine-specific demethylase 1 (HLSD1), which are crucial in cancer cell proliferation and survival . TAK-659, by targeting BTK, plays a key role in B-cell malignancies, offering a potential therapeutic strategy for conditions like lymphoma and leukemia.

Antibacterial and Antifungal Applications

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against bacterial and fungal pathogens, including Helicobacter pylori and Mycobacterium tuberculosis . This suggests potential applications in developing new antibiotics and antifungal agents, especially in an era of increasing resistance to existing drugs.

Antiviral Activity

The TMP-based compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . This opens up avenues for research into novel antiviral therapies that could complement or enhance current treatment protocols.

Anti-Parasitic Properties

There is evidence of significant efficacy against parasites like Leishmania , Malaria , and Trypanosoma . This positions TAK-659 and similar compounds as promising candidates for the development of new anti-parasitic drugs, which is critical given the global burden of parasitic diseases.

Neuroprotective Effects

The TMP group has been associated with anti-Alzheimer and anti-depressant properties . Research into TAK-659’s role in neuroprotection could lead to breakthroughs in treating neurodegenerative diseases and mood disorders.

Anti-Inflammatory and Analgesic Uses

These compounds have also shown anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases . Additionally, their potential as anti-migraine agents could lead to new treatments for headache disorders.

Cardiovascular Research

Given the role of platelet-derived growth factor receptor β (PDGFRβ) in vascular diseases, TMP-containing compounds that inhibit PDGFRβ may have applications in cardiovascular research . This could lead to novel therapies for conditions like atherosclerosis and hypertension.

Chemotherapy Enhancement

Studies have indicated that TMP compounds can enhance chemotherapy efficacy. For instance, combining a TMP-based agent with other molecules has shown to boost anticancer therapy with reduced adverse effects . This synergistic approach could improve the therapeutic index of chemotherapeutic regimens.

Mecanismo De Acción

Biochemical Pathways

The Trimethoxyphenyl (TMP) group, which is part of the molecular structure of TAK-659, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Propiedades

IUPAC Name |

1-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-18(19)14(16)17-13(9)15/h5-7,19H,4H2,1-3H3,(H3,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYZHNKZSZREPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN(C(=N)N=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |

CAS RN |

27653-68-5 |

Source

|

| Record name | Trimethoprim 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHOPRIM 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX36LL429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

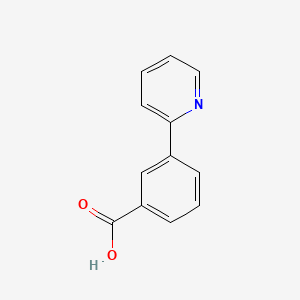

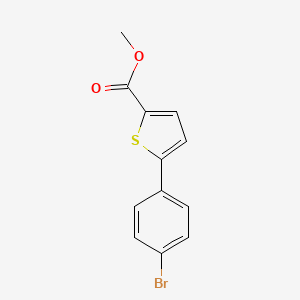

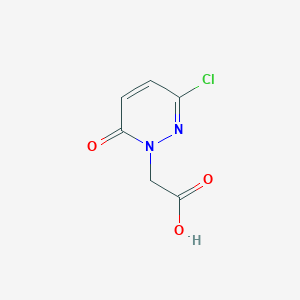

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

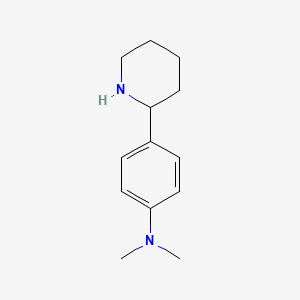

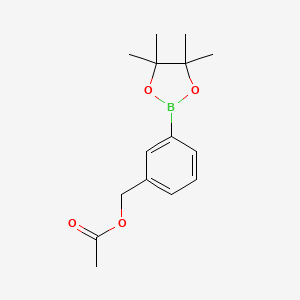

![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)

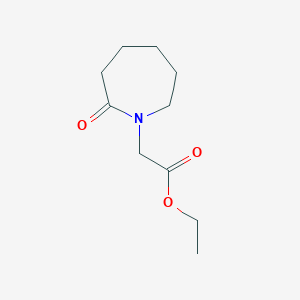

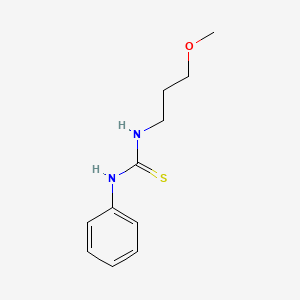

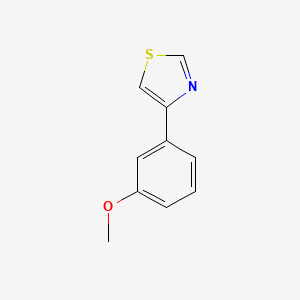

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)